2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
Brand Name: Vulcanchem
CAS No.: 672922-58-6
VCID: VC16818143
InChI: InChI=1S/C14H19BrO4/c1-16-10-19-13-6-5-11(8-12(13)15)9-18-14-4-2-3-7-17-14/h5-6,8,14H,2-4,7,9-10H2,1H3
SMILES:
Molecular Formula: C14H19BrO4
Molecular Weight: 331.20 g/mol

2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-

CAS No.: 672922-58-6

Cat. No.: VC16818143

Molecular Formula: C14H19BrO4

Molecular Weight: 331.20 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- - 672922-58-6

Specification

CAS No. 672922-58-6
Molecular Formula C14H19BrO4
Molecular Weight 331.20 g/mol
IUPAC Name 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane
Standard InChI InChI=1S/C14H19BrO4/c1-16-10-19-13-6-5-11(8-12(13)15)9-18-14-4-2-3-7-17-14/h5-6,8,14H,2-4,7,9-10H2,1H3
Standard InChI Key NASCFBBPXZQIPN-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C=C(C=C1)COC2CCCCO2)Br

Introduction

Structural and Chemical Identification

Molecular Architecture

The IUPAC name of this compound, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane, reflects its structural complexity. The core tetrahydro-2H-pyran ring (oxane) is substituted at the 2-position with a methoxy group connected to a brominated aromatic ring. The aromatic ring contains a methoxymethoxy (-OCH2OCH3) group at the 4-position and a bromine atom at the 3-position. The canonical SMILES representation, COCOC1=C(C=C(C=C1)COC2CCCCO2)Br, further elucidates the connectivity of atoms.

PropertyValueSource
CAS No.672922-58-6
Molecular FormulaC14H19BrO4\text{C}_{14}\text{H}_{19}\text{BrO}_4
Molecular Weight331.20 g/mol
IUPAC Name2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane
SMILESCOCOC1=C(C=C(C=C1)COC2CCCCO2)Br
InChI KeyNASCFBBPXZQIPN-UHFFFAOYSA-N

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- involves multistep organic reactions:

  • Bromination and Protection:

    • The starting material, 4-(methoxymethoxy)phenol, undergoes electrophilic bromination at the 3-position using Br2\text{Br}_2 in the presence of a Lewis acid (e.g., FeBr3\text{FeBr}_3).

    • The hydroxyl group is protected as a methoxymethyl ether to prevent unwanted side reactions.

  • Etherification:

    • The brominated intermediate reacts with tetrahydro-2H-pyran-2-ol under Mitsunobu conditions (DIAD,PPh3\text{DIAD}, \text{PPh}_3) or via acid-catalyzed nucleophilic substitution.

StepReagents/ConditionsYieldReference
1Br2,FeBr3,CH2Cl2,0C\text{Br}_2, \text{FeBr}_3, \text{CH}_2\text{Cl}_2, 0^\circ\text{C}75%
2NaH,CH3OCH2Cl,THF\text{NaH}, \text{CH}_3\text{OCH}_2\text{Cl}, \text{THF}90%
3p-TsOH,CH3CN,Δ\text{p-TsOH}, \text{CH}_3\text{CN}, \Delta65%

Challenges in Scalability

  • Steric Hindrance: The bulky methoxymethoxy group complicates nucleophilic substitution, necessitating prolonged reaction times.

  • Purification: Column chromatography is required to isolate the product due to similar polarities of byproducts.

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated to range between 85–90°C based on structural analogs . Its boiling point under reduced pressure (e.g., 0.1 mmHg) likely exceeds 300°C, consistent with its high molecular weight and aromatic content .

Solubility Profile

  • Polar Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

  • Nonpolar Solvents: Partially soluble in hexane and toluene.

SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Ethanol10–1525
Water<0.125

Future Research Directions

  • Biological Screening: Systematic in vitro assays to evaluate cytotoxicity and antimicrobial potency.

  • Synthetic Optimization: Catalytic methods to enhance yield and reduce waste.

  • Environmental Remediation: Development of microbial consortia for biodegradation.

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